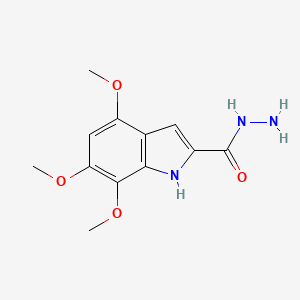

4,6,7-trimethoxy-1H-indole-2-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

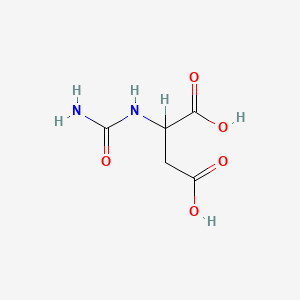

4,6,7-Trimethoxy-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 . It is used for proteomics research .

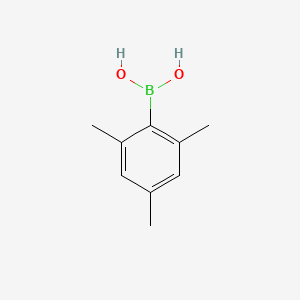

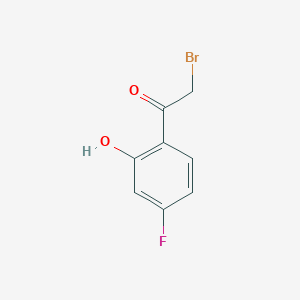

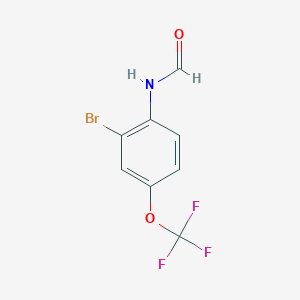

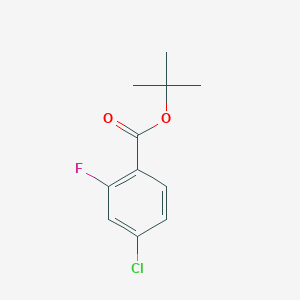

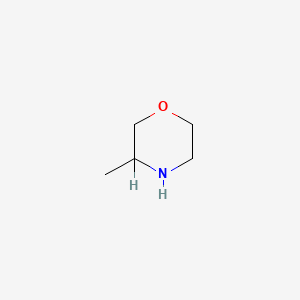

Molecular Structure Analysis

The molecular structure of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide can be represented by the SMILES notation: COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,6,7-trimethoxy-1H-indole-2-carbohydrazide include a molecular weight of 265.27 and a molecular formula of C12H15N3O4 .科学的研究の応用

Antitumor Activities

Trimethoxyindole derivatives, including “4,6,7-trimethoxy-1H-indole-2-carbohydrazide”, have been found to exhibit better antitumor activities than the parent piperlongumine without apparent toxicity in normal cells . In an A549 lung cancer xenograft model, it exhibited a tumor growth inhibition of 54.6%, which is much higher than that of parent piperlongumine (38.3%) and comparable to the positive drug doxorubicin (53.3%) .

Anticancer Activities

Indole derivatives possess various biological activities, including anticancer activities . The indole-containing compounds have shown various interesting biological activities with clinical potentials against various diseases .

Anti-HIV Activities

Indole derivatives have been reported to have anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .

Antiviral Activities

Indole derivatives have been reported to have antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Antifungal Properties

A chlorine-containing indole-imidazole showed antifungal properties against specific strains .

Antibacterial Activity

Indole-imidazole derivatives displayed potent antibacterial activity, particularly against M. luteus and P. fluorescens .

Cytoprotective Effects

Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions .

Microtubule-Destabilising Effect

Among the derivatives, one showed the strongest microtubule-destabilising effect .

Safety and Hazards

特性

IUPAC Name |

4,6,7-trimethoxy-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-17-8-5-9(18-2)11(19-3)10-6(8)4-7(14-10)12(16)15-13/h4-5,14H,13H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWGBQSUHAWLML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C2=C1C=C(N2)C(=O)NN)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,7-trimethoxy-1H-indole-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)